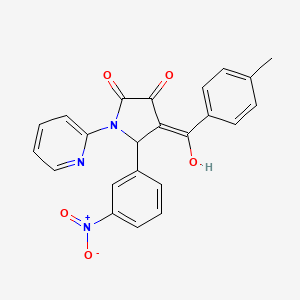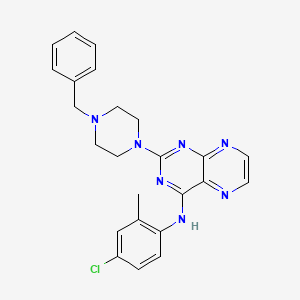
2-(4-Nonylpiperidin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Nonylpiperidin-1-yl)ethan-1-ol , also known by its chemical formula C₁₆H₃₃NO , is a compound with a molecular weight of approximately 255.44 Da . It falls within the class of piperidine derivatives and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 2-(4-Nonylpiperidin-1-yl)ethan-1-ol involves the reaction of a piperidine ring with a nonyl group. While specific synthetic routes may vary, the general approach includes the introduction of the nonyl substituent onto the piperidine scaffold. Researchers have explored various methods, including reductive amination or nucleophilic substitution, to achieve this synthesis. Further studies are needed to optimize the synthetic pathway and enhance yields .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) attached to a nonyl (nine-carbon) side chain. The hydroxyl group at the end of the nonyl chain provides the compound’s alcohol functionality. The arrangement of atoms and their connectivity significantly influences its biological activity and physicochemical properties .
Chemical Reactions Analysis
2-(4-Nonylpiperidin-1-yl)ethan-1-ol can participate in various chemical reactions, including oxidation, reduction, and esterification. Researchers have investigated its reactivity with different reagents to explore potential applications in organic synthesis. Notably, the piperidine ring can undergo functionalization, leading to diverse derivatives with altered properties .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
2-(4-nonylpiperidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18/h16,18H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGMTPUUDAANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nonylpiperidin-1-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)
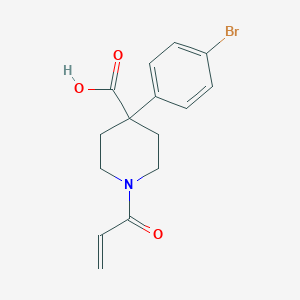
![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)

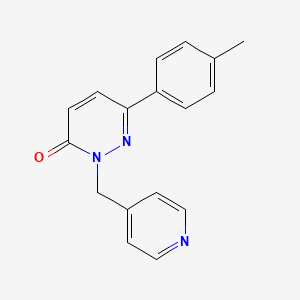
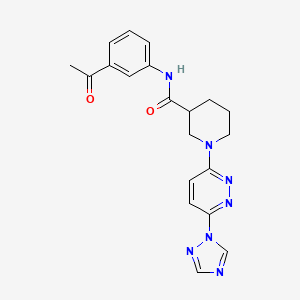
![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)
